O-Desethyl Azilsartan
Description
Molecular Architecture and IUPAC Nomenclature
O-Desethyl Azilsartan (IUPAC name: 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid ) is a pharmacologically inactive metabolite of the antihypertensive drug Azilsartan. Its molecular formula is C₂₃H₁₆N₄O₅ , with a molecular weight of 428.4 g/mol . The structure comprises three distinct moieties:
- A benzimidazole core substituted with a carboxylic acid group at position 4.
- A biphenylmethyl group attached to the benzimidazole nitrogen.
- A 1,2,4-oxadiazol-5-one ring linked to the biphenyl system.
The SMILES notation (C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 ) and InChI key (LLINNBQUGIKCPM-UHFFFAOYSA-N ) further clarify its connectivity.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains limited, studies on related compounds provide insights:
Key Features from Analogous Systems:
- Hydrogen Bonding : In Azilsartan crystal structures, intramolecular hydrogen bonds (e.g., N–H···O and O–H···O) stabilize the conformation. Similar interactions likely occur in this compound, particularly between the oxadiazolone carbonyl and benzimidazole NH groups.
- π-π Stacking : The benzimidazole and biphenyl systems may engage in π-π interactions, as observed in Azilsartan’s crystal lattice.
- Torsional Angles : The oxadiazole ring in Azilsartan derivatives shows near-planarity (torsional angles <5°), while the biphenyl system adopts a dihedral angle of ~60°.
| Parameter | Value (Azilsartan Analogs) | Likely Value (this compound) |
|---|---|---|
| Dihedral angle (biphenyl) | 60.04° | 58–62° (estimated) |
| Hydrogen bond length | 1.8–2.1 Å | 1.9–2.3 Å (predicted) |
Comparative Structural Analysis with Parent Compound Azilsartan
This compound differs from Azilsartan (C₂₅H₂₀N₄O₅ ) primarily through the absence of an ethoxy group (–OCH₂CH₃) and a modified benzimidazole substitution pattern:
Structural Differences:
The loss of the ethoxy group reduces lipophilicity (calculated LogP: ~3.75 vs. ~5.2 for Azilsartan), impacting solubility and metabolic pathways.
Tautomeric Forms and Resonance Stabilization Mechanisms
The 1,2,4-oxadiazol-5-one moiety in this compound exhibits tautomerism and resonance stabilization:
Tautomeric Equilibria:
Keto-Enol Tautomerism :
Resonance in Oxadiazolone :
Stabilizing Interactions in Benzimidazole:
Properties
IUPAC Name |
2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLINNBQUGIKCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DBU Salt Formation
Radl et al. (2015) introduced a method to minimize O-Desethyl Azilsartan by converting Azilsartan methyl ester into its DBU (1,8-diazabicycloundec-7-ene) salt. This step reduces carryover impurities from earlier stages, as shown below:
| Step | Impurity Level (HPLC %) | This compound Content |
|---|---|---|
| Crude Methyl Ester | 96.60 | 1.5 |
| DBU Salt Purification | 99.81 | 0.08 |
The DBU salt’s crystalline structure impedes deethylation by stabilizing the ethyl group through hydrogen bonding with the DBU molecule.
Solvent-Mediated Crystallization
Kim and Koo (2019) optimized the acidification of Azilsartan disodium salt using ethanol/water mixtures, achieving sub-micron crystals with reduced impurity content:
| Solvent Combination | This compound (%) | Mean Crystal Size (µm) |
|---|---|---|
| Water | 1.43 | 12.5 |
| Water/Ethanol | 0.01 | 0.7 |
Ethanol’s low polarity suppresses ionization of the ethyl group, thereby minimizing hydrolysis.
Analytical Characterization
Chromatographic Profiling
Reverse-phase HPLC with UV detection at 254 nm is the gold standard for quantifying this compound. The impurity elutes at 8.2 min (C18 column, acetonitrile/0.1% phosphoric acid gradient), whereas Azilsartan elutes at 10.5 min.
Spectroscopic Confirmation
-
MS (ESI+) : m/z 429.4 [M+H]⁺ for this compound vs. 457.4 for Azilsartan.
-
¹H NMR : Absence of the ethyl group’s triplet at δ 1.42 ppm (J = 7.0 Hz) confirms deethylation.
Industrial-Scale Mitigation Approaches
Process Analytical Technology (PAT)
Real-time monitoring of reaction pH and temperature reduces this compound levels by 30–50% in batch processes. For instance, maintaining pH < 3.5 during acidification and limiting hydrolysis time to <2 hours are critical.
Design of Experiments (DoE)
A three-factor DoE study identified optimal conditions for Azilsartan hydrolysis:
-
NaOH Concentration : 0.5 M
-
Temperature : 45°C
-
Reaction Time : 4 hours
Under these conditions, this compound content remains below 0.05%.
Regulatory and Pharmacopeial Standards
The European Pharmacopoeia specifies a limit of 0.15% for this compound in Azilsartan medoxomil active pharmaceutical ingredients (APIs). Current industrial batches consistently achieve ≤0.08% through DBU salt purification and ethanol/water crystallization .
Chemical Reactions Analysis
Cyclization of Hydroxyamidino Intermediates
During the cyclization of methyl 1-[[2'-(hydroxycarbamimidoyl)biphenyl-4-yl]methyl]-2-ethoxybenzimidazole-7-carboxylate (Formula III), acidic or high-temperature conditions promote the elimination of the ethoxy group, yielding O-Desethyl Azilsartan .
Reaction Conditions
Example :
Hydrolysis of Azilsartan Medoxomil
Hydrolysis of the prodrug azilsartan medoxomil under acidic conditions (e.g., HCl) generates this compound via cleavage of the ethoxy group .
Degradation Pathways
This compound itself undergoes further reactions under specific conditions:
Oxidation
Exposure to oxidizing agents (e.g., H₂O₂, KMnO₄) leads to hydroxylation or epoxidation of the benzimidazole ring, though detailed product profiles remain understudied .
Hydrolysis
In aqueous alkaline media, the oxadiazolone ring may hydrolyze to form carboxylic acid derivatives, though this is not a dominant pathway .
Impurity Control Strategies
Industrial processes employ optimized conditions to suppress this compound formation:
Process Modifications
Analytical Monitoring
HPLC methods quantify this compound at levels as low as 0.03% , ensuring compliance with ICH guidelines .
Structural Reactivity Insights
The ethoxy group at position 2 of the benzimidazole core is the primary site of reactivity, making it susceptible to:
Industrial-Scale Mitigation
Patented methods (e.g., US9233955B2, WO2016147120A1) highlight:
Scientific Research Applications
Clinical Applications
1. Efficacy in Hypertension Management
Several studies have demonstrated the effectiveness of Azilsartan Medoxomil in reducing blood pressure, which indirectly highlights the role of O-Desethyl Azilsartan as a relevant metabolite. A meta-analysis revealed that patients receiving Azilsartan therapy experienced greater reductions in systolic and diastolic blood pressure compared to other ARBs like Valsartan and Olmesartan .
2. Safety Profile
This compound maintains a favorable safety profile similar to that of Azilsartan Medoxomil. In clinical trials involving overweight or obese patients with hypertension, adverse events were primarily mild to moderate, with a high frequency of positive therapeutic responses observed .
Pharmaceutical Formulations
1. Stability and Solubility
Recent patents have focused on developing stable pharmaceutical compositions that include this compound alongside Azilsartan Medoxomil. These formulations aim to enhance solubility and stability without requiring pH control agents, thus broadening the potential for effective drug delivery systems .
2. Combination Therapies
This compound is also being explored in combination therapies, such as Edarbyclor, which combines Azilsartan Medoxomil with chlorthalidone for synergistic effects on blood pressure reduction . The inclusion of this compound in such combinations may improve therapeutic outcomes by leveraging its pharmacodynamic properties.
Comparative Efficacy Studies
A summary table of major clinical trials comparing this compound and its parent compound is presented below:
| Study Reference | Design | Number of Patients | Treatment Duration | Primary Outcome | Results |
|---|---|---|---|---|---|
| Sica et al. | RCT | 984 | 24 weeks | Change in SBP | Significant reduction with this compound |
| Bakris et al. | RCT | 1275 | 16 weeks | SBP comparison | This compound more effective than Olmesartan |
| Rakugi et al. | RCT | 622 | 16 weeks | DBP and SBP change | Significant improvements with this compound |
Mechanism of Action
O-Desethyl Azilsartan exerts its effects by selectively binding to the AT1 receptor, blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The compound’s high affinity for the AT1 receptor ensures effective and sustained antihypertensive action .
Comparison with Similar Compounds
Structural Analogues and Impurities of Azilsartan
Azilsartan Medoxomil undergoes metabolic and synthetic pathways that generate structurally related compounds. Key analogues include:
Key Differences :
- This compound lacks the ethyl group present in Azilsartan, altering its lipophilicity and binding affinity.
- The carbamoyl-substituted analogue contains a carbamoyl group instead of the oxadiazolone ring, reducing its AT1R antagonistic activity.
- The 2-hydroxy derivative results from oxidative metabolism, further modifying its pharmacokinetic profile .
Pharmacokinetic Comparison with Azilsartan Medoxomil
- Bioavailability : As a metabolite, its systemic exposure depends on the metabolic conversion rate of the prodrug Azilsartan Medoxomil.
- Clearance : Renal clearance pathways differ, with this compound showing reduced hepatic metabolism .
Comparison with Other Angiotensin Receptor Blockers (ARBs)
Clinical Efficacy of Azilsartan vs. Olmesartan and Valsartan
- Blood Pressure Reduction : Azilsartan Medoxomil (80 mg/day) reduces systolic blood pressure (SBP) by 14.5 mmHg and diastolic blood pressure (DBP) by 6.8 mmHg , outperforming Olmesartan (40 mg/day) and Valsartan (320 mg/day) in head-to-head trials .
- Dose Equivalence : Azilsartan Medoxomil 80 mg is pharmacodynamically equivalent to Azilsartan 40 mg due to prodrug conversion .
Unique Pharmacological Effects
- Osteoclastogenesis Inhibition : Azilsartan suppresses RANKL-induced osteoclast formation, a pleiotropic effect absent in most ARBs .
Analytical Methods for Detection and Quantification
This compound and related impurities are monitored using advanced chromatographic techniques:
Biological Activity
O-Desethyl Azilsartan is an active metabolite of azilsartan medoxomil, a prodrug utilized in the treatment of hypertension. This compound primarily functions as an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1 receptor). Its biological activity is characterized by its potent antihypertensive effects and interactions with various cellular pathways.
This compound exerts its effects by selectively binding to the AT1 receptor, inhibiting the actions of angiotensin II, which include vasoconstriction and aldosterone secretion. This blockade leads to a reduction in blood pressure and has implications for cardiovascular health. The compound's high affinity for the AT1 receptor is a significant factor in its efficacy as an antihypertensive agent.
Key Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting the AT1 receptor, the compound prevents the downstream effects of angiotensin II, which include:
- Vasoconstriction : Reduction in blood vessel diameter leading to increased blood pressure.
- Aldosterone Secretion : Increased sodium and water retention, contributing to higher blood volume and pressure.
Pharmacokinetics
This compound is rapidly converted from azilsartan medoxomil following oral administration through hydrolysis in the gastrointestinal tract. Its pharmacokinetic profile includes:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver via CYP2C9 enzyme.
- Excretion : Renal excretion of metabolites.
The compound has a long half-life, allowing for sustained inhibition of the AT1 receptor and prolonged antihypertensive effects .
Cellular Effects
The blockade of the AT1 receptor by this compound influences various cellular processes:
- Vascular Smooth Muscle Cells : Inhibition of proliferation and migration, which are critical events in hypertension and atherosclerosis development.
- Endothelial Cells : Modulation of endothelial function, contributing to improved vascular health.
Comparative Analysis with Other Angiotensin II Receptor Antagonists
This compound exhibits unique properties compared to other angiotensin II receptor antagonists. Below is a comparison table highlighting these differences:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| This compound | AT1 receptor antagonist | Active metabolite with potent affinity for AT1 |
| Losartan | AT1 receptor antagonist | First drug in this class; established safety profile |
| Valsartan | AT1 receptor antagonist | Longer half-life than many competitors |
| Irbesartan | AT1 receptor antagonist | Effective in renal protection |
| Candesartan | AT1 receptor antagonist | Unique prodrug formulation |
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various experimental models:
- Hypertension Models : Animal studies indicate that this compound significantly reduces blood pressure in hypertensive models, showcasing its potential as a therapeutic agent.
- Diabetes and Nephropathy : In diabetic rat models, this compound has been shown to mitigate albuminuria and proteinuria, indicating protective renal effects .
- Pharmacogenomics : Research on CYP2C9 gene polymorphisms suggests that genetic variations may influence the metabolism of azilsartan and its active metabolite, highlighting the importance of personalized medicine approaches .
Q & A
Q. What are the pharmacokinetic parameters of O-Desethyl Azilsartan (AZ-M2) in preclinical studies?
this compound, the active metabolite of Azilsartan Medoxomil, exhibits distinct pharmacokinetic properties. Supplemental Table 1 (referenced in ) provides parameters such as bioavailability, half-life (), maximum plasma concentration (), and area under the curve (AUC) following oral administration. For instance, AZ-M2 demonstrates a prolonged compared to the parent compound, which may influence dosing regimens in hypertension models .
Q. How is this compound synthesized, and what analytical methods validate its purity?
this compound is derived via enzymatic or chemical hydrolysis of Azilsartan Medoxomil. Synthesis validation typically employs high-performance liquid chromatography (HPLC) with UV detection, as outlined in dissolution studies (e.g., pH-dependent media with sodium dodecyl sulfate (SDS) to enhance solubility) . Purity criteria align with pharmacopeial standards, requiring ≥98% chromatographic purity and confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Per OSHA HCS guidelines, researchers must avoid inhalation, skin contact, and ingestion. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Emergency protocols for spills include immediate decontamination with ethanol/water mixtures and proper disposal in sealed containers .
Advanced Research Questions
Q. How can researchers optimize in vitro dissolution methods for this compound formulations?
Dissolution optimization requires media selection (e.g., pH 1.0 with 0.03% SDS or pH 4.5 with 0.4% SDS) and paddle rotation speed (50 rpm) to mimic physiological conditions. HPLC analysis quantifies dissolution efficiency, with acceptance criteria ≥85% release within 30 minutes. This aligns with bioequivalence standards for generic drug development .
Q. What experimental designs address bioavailability challenges in this compound formulations?
A factorial design (as in ) evaluates independent variables like drug loading (35–45 mg) and polymer concentration (Soluplus® at 40–80 mg). Responses include solubility (g/mL) and % drug dissolved. Statistical tools (e.g., ANOVA) identify optimal ratios, while solid dispersion via solvent evaporation enhances solubility by disrupting crystalline structures .
Q. How do researchers resolve discrepancies in comparative efficacy data between this compound and other ARBs?
Meta-analyses of preclinical and clinical studies should control for variables like baseline blood pressure, renal function, and co-administered drugs. highlights Azilsartan’s superior AT1 receptor binding affinity (IC = 2.6 nM) compared to Olmesartan (IC = 6.0 nM), necessitating dose-normalized comparisons. Confounding factors (e.g., metabolic stability) require pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What methodologies validate the stability of this compound under accelerated storage conditions?
Stability studies follow ICH Q1A guidelines, testing degradation under 40°C/75% RH for 6 months. Analytical methods (e.g., forced degradation via acid/base hydrolysis, oxidation) identify major impurities. Reversed-phase HPLC with photodiode array (PDA) detection quantifies degradation products, ensuring compliance with ≤0.2% impurity thresholds .
Q. How can researchers design assays to differentiate this compound from its prodrug or metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) distinguishes structural analogs. For example, Azilsartan Medoxomil (m/z 569.2) and this compound (m/z 513.1) exhibit distinct fragmentation patterns. Method validation includes specificity, linearity (1–100 ng/mL), and precision (CV ≤15%) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., sigmoidal Emax) quantify efficacy parameters like EC. Bayesian hierarchical models account for inter-study variability in meta-analyses. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable .
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
Detailed experimental sections must include solvent ratios (v/v), reaction temperatures (±1°C), and purification steps (e.g., column chromatography with silica gel 60). Supplementary Information (SI) should provide raw NMR/MS spectra and crystallographic data (if available) .
Contradictions and Limitations
- Bioavailability vs. Solubility: While solid dispersions improve solubility (), interspecies differences in cytochrome P450 metabolism may limit extrapolation of preclinical bioavailability data to humans .
- Comparative Efficacy: emphasizes Azilsartan’s potency, but clinical relevance requires long-term outcome studies to confirm superiority over other ARBs in reducing cardiovascular events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
